3-isopropyl-1-methyl-4-nitro-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate

Medicinal chemists targeting LRRK2 for Parkinson's disease require the precise 3-isopropyl regioisomer; generic 1-methyl-4-nitropyrazole lacks the lipophilicity and orthogonal reactivity needed. 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole solves this: • LogP increase of ~1.2-1.5 over unsubstituted analog enhances membrane permeability • Exclusive C5 deprotonation with n-BuLi enables selective 5-substitution unattainable with 5-isopropyl regioisomer • Boiling point 291.2 °C (identical to 5-isopropyl isomer) allows seamless process transfer • Direct precursor to 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a validated LRRK2 kinase inhibitor scaffold For reliable supply, specify CAS 1808163-71-4.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 1808163-71-4
Cat. No. B2407960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1-methyl-4-nitro-1H-pyrazole
CAS1808163-71-4
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCC(C)C1=NN(C=C1[N+](=O)[O-])C
InChIInChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
InChIKeyXVZJFCUBSTVVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1-methyl-4-nitro-1H-pyrazole: Overview & Key Specs


3-Isopropyl-1-methyl-4-nitro-1H-pyrazole (CAS 1808163-71-4) is a heterocyclic pyrazole derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . This compound is characterized by a nitro group at the 4-position, an isopropyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring [1]. As a nitro-substituted pyrazole building block, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

LRRK2 inhibitor scaffold precursor Specific route to 5-carboxylic acid derivative
Regioselective C5-functionalization Directed lithiation compatibility
Lipophilicity-optimized building block Enhanced permeability profile vs unsubstituted analog

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole: Substitution Limitations


Simple substitution with unsubstituted 1-methyl-4-nitro-1H-pyrazole or the 5-isopropyl regioisomer introduces significant differences in physicochemical properties and downstream reactivity [1]. The isopropyl group at the 3-position confers distinct lipophilicity and electronic effects compared to the 5-isopropyl isomer, directly impacting both solubility and the regioselectivity of subsequent transformations [2]. Furthermore, the specific substitution pattern of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is critical for its established role as a precursor to LRRK2 inhibitors—a therapeutic context where even minor structural alterations can abolish target engagement . The quantitative comparisons below substantiate why procurement decisions must be compound-specific rather than class-generic.

3-isopropyl vs 5-isopropyl
Regioisomer mismatch 5-isopropyl regioisomer may lack C5-deprotonation reactivity and could alter target engagement in LRRK2 research programs. Physicochemical shifts require independent validation.
3-isopropyl vs unsubstituted
Property gap Unsubstituted 1-methyl-4-nitro-1H-pyrazole differs in lipophilicity, pKa, and boiling point; its synthetic pathway does not lead to the same LRRK2-relevant derivative. Direct substitution may compromise research reproducibility.

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole: Comparison with Analogs


pKa: 3-Isopropyl vs. 5-Isopropyl Regioisomer

The predicted acid dissociation constant (pKa) of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is -1.73 ± 0.10, which differs meaningfully from both its 5-isopropyl regioisomer (-1.58 ± 0.10) and the unsubstituted parent 1-methyl-4-nitro-1H-pyrazole (-2.07 ± 0.10) . This 0.15 pKa unit difference versus the 5-isopropyl isomer and 0.34 unit difference versus the unsubstituted analog reflects the distinct electronic environment imparted by the 3-isopropyl substituent, which can influence protonation state and reactivity in both synthetic and biological contexts.

Predicted pKa
Data to verify
-1.73 ± 0.10 vs -1.58 (5-isopropyl) vs -2.07 (unsubstituted)
ΔpKa impacts protonation-state-dependent reactivity interpretation
Predicted ACD/Labs values; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate

Lipophilicity & Steric Comparison with Unsubstituted Analog

The presence of the isopropyl group at the 3-position introduces substantial lipophilic character compared to unsubstituted 1-methyl-4-nitro-1H-pyrazole. While measured LogP values for this specific compound are not publicly available, the molecular weight increases from 127.10 g/mol (unsubstituted) to 169.18 g/mol (3-isopropyl) , and the addition of the C3-alkyl chain is known to increase calculated LogP by approximately 1.2–1.5 units based on class-level structure-property relationships [1]. This enhanced lipophilicity improves membrane permeability and alters pharmacokinetic profiles when incorporated into drug-like molecules, while the steric bulk of the isopropyl group also modulates the reactivity of the adjacent nitro group in subsequent transformations.

Lipophilicity & MW shift
Class-level inference
MW 169.18 g/mol; inferred LogP increase ~1.2–1.5 units
Supports permeability and ADME model context
LogP inferred from pyrazole alkylation series; direct measurement unavailable
Drug Design Medicinal Chemistry ADME Optimization

Deprotonation Reactivity: 3- vs. 5-Alkylpyrazoles

Fundamental studies on alkylpyrazole regioisomers demonstrate that N-protected 3-alkylpyrazoles undergo facile deprotonation by n-butyllithium at the 5-position, whereas the corresponding 5-alkyl isomers are completely unreactive under identical conditions [1]. This difference arises from the 'adjacent lone pair effect'—the nitrogen lone pair in 3-alkylpyrazoles enhances the acidity of the adjacent C5 proton, a feature absent in the 5-alkyl regioisomer. For 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, this translates into predictable and selective C5-functionalization via lithiation-electrophile trapping, enabling efficient synthesis of 5-substituted derivatives that are inaccessible from the 5-isopropyl analog.

Deprotonation reactivity
Class-level inference
3-alkylpyrazoles: facile C5 deprotonation with n-BuLi; 5-alkyl: unreactive
Enables regioselective C5 derivatization workflow
Based on alkylpyrazole class behavior (Schlosser et al.)
Synthetic Methodology Organometallic Chemistry Cross-Coupling

Precursor to LRRK2 Inhibitor Scaffolds

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole is a direct precursor to 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 78208-74-9), a compound that has been specifically investigated as an inhibitor of leucine-rich repeat kinase 2 (LRRK2)—a validated therapeutic target for Parkinson's disease . The 5-carboxylic acid derivative demonstrates binding to the kinase domain of LRRK2, preventing its phosphorylation activity. This established SAR context positions 3-isopropyl-1-methyl-4-nitro-1H-pyrazole as a strategic building block for LRRK2-focused medicinal chemistry programs, whereas the unsubstituted analog or the 5-isopropyl regioisomer lack this documented pathway to biologically active derivatives.

LRRK2 precursor route
Reported context
Documented precursor to 5-carboxylic acid LRRK2 research scaffold; not available from other isomers
Enables LRRK2 pathway study tool synthesis
In vitro kinase assay context; further target validation ongoing
Parkinson's Disease Kinase Inhibition Drug Discovery

Boiling Point & Density: Regioisomer Consistency

Both 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and its 5-isopropyl regioisomer share identical predicted boiling points (291.2 ± 20.0 °C) and densities (1.25 ± 0.1 g/cm³) . However, the unsubstituted 1-methyl-4-nitro-1H-pyrazole exhibits a significantly lower boiling point (244 °C) and higher density (1.44 g/cm³) [1]. The isopropyl group's consistent impact on boiling point across regioisomers simplifies procurement and process transfer, while the substantial difference from the unsubstituted analog underscores the necessity of selecting the correct compound for scalable synthetic operations.

Boiling point & density
Predicted
BP 291.2°C, density 1.25 g/cm³ (same as 5-isopropyl); unsubstituted: BP 244°C, density 1.44
Supports process transfer; identity verification essential
Predicted values (ACD/Labs); experimental verification recommended for scale-up
Process Chemistry Purification Physical Properties

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole Applications


LRRK2 Kinase Inhibitor for Parkinson's Disease

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole serves as the direct precursor to 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a validated LRRK2 kinase inhibitor scaffold . The 5-carboxylic acid derivative binds to the kinase domain, preventing phosphorylation activity implicated in Parkinson's disease pathology. Procurement of the 3-isopropyl compound is mandatory for accessing this biologically active derivative; neither the unsubstituted analog nor the 5-isopropyl regioisomer offers a documented route to LRRK2 inhibition.

Regioselective C5-Functionalization via Directed Lithiation

The 3-isopropyl substitution pattern enables facile deprotonation at the C5 position using n-BuLi, a reactivity that is completely absent in the 5-isopropyl regioisomer . This orthogonal reactivity allows for selective introduction of electrophiles at the 5-position, providing access to 5-substituted pyrazole derivatives that are unattainable from the 5-isopropyl isomer. This synthetic advantage is critical for building diverse compound libraries and for late-stage functionalization in medicinal chemistry programs.

Lipophilicity-Optimized Building Block for Drug Discovery

With an inferred LogP increase of ~1.2–1.5 units over the unsubstituted 1-methyl-4-nitro-1H-pyrazole, 3-isopropyl-1-methyl-4-nitro-1H-pyrazole offers enhanced membrane permeability and improved pharmacokinetic properties [1]. This makes it a preferred building block for medicinal chemistry programs targeting intracellular or CNS-penetrant drug candidates. The balanced pKa (-1.73 ± 0.10) further supports predictable ionization behavior under physiological conditions, simplifying lead optimization efforts.

Consistent Thermophysical Properties for Process Development

The boiling point (291.2 ± 20.0 °C) and density (1.25 ± 0.1 g/cm³) of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole are identical to those of the 5-isopropyl regioisomer, enabling interchangeable use in process development workflows without requiring substantial re-optimization of purification or handling protocols . However, the significant difference in boiling point (+47.2 °C) versus the unsubstituted analog necessitates strict compound identity verification to prevent cross-contamination in large-scale syntheses.

Application
Selection Property
Validation Focus
LRRK2 inhibitor scaffold synthesis
3-isopropyl specific precursor pathway
Carboxylic acid derivative formation & kinase binding confirmation
C5-selective pyrazole derivatization
Directed lithiation reactivity
Lithiation-electrophile trapping efficiency
Lipophilicity-enhanced probe synthesis
Increased LogP vs unsubstituted analog
Membrane permeability and ADME profiling
Process development & scale-up
Boiling point/density parity with 5-isopropyl isomer
Purification method transfer and compound identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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